molecular formula C7H7N3O3S B2991064 2-Amino-1,3-benzoxazole-5-sulfonamide CAS No. 1479273-05-6

2-Amino-1,3-benzoxazole-5-sulfonamide

Cat. No.: B2991064
CAS No.: 1479273-05-6
M. Wt: 213.21
InChI Key: DWZUHKFGGRNZHZ-UHFFFAOYSA-N
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Description

“2-Amino-1,3-benzoxazole-5-sulfonamide” is a compound with the CAS Number: 1479273-05-6 . It has a molecular weight of 213.22 . The compound is a bicyclic planar molecule and is a resourceful and important member of the heteroarenes . It has been extensively used as a starting material for different mechanistic approaches in drug discovery .


Synthesis Analysis

The synthesis of 2-aminobenzoxazoles involves a reaction between various o-aminophenols and N-cyano-N-phenyl-p-toluene sulfonamide as a nonhazardous electrophilic cyanating agent in the presence of a Lewis acid . Another synthetic approach uses the Smiles rearrangement upon activation of benzoxazole-2-thiol with chloroacetyl chloride . These synthetic protocols are widely applicable, afford the desired aminobenzoxazoles in good to excellent yields, and use nontoxic and inexpensive starting material .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H7N3O3S/c8-7-10-5-3-4 (14 (9,11)12)1-2-6 (5)13-7/h1-3H, (H2,8,10) (H2,9,11,12) .


Physical and Chemical Properties Analysis

It is stored at room temperature .

Scientific Research Applications

Antimicrobial Activity

2-Amino-1,3-benzoxazole-5-sulfonamide derivatives have been explored for their antimicrobial properties. Ertan-Bolelli et al. (2016) synthesized novel benzoxazole derivatives, demonstrating broad-spectrum activity against microorganisms such as Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli, Enterococcus faecalis, Mycobacterium tuberculosis, Candida albicans, and Candida krusei. The study highlighted compounds with significant antimycobacterial activity, revealing potential in designing new drugs targeting resistant strains of M. tuberculosis (Ertan-Bolelli, Yildiz, & Ozgen-Ozgacar, 2016).

Sensor Technology

This compound derivatives have been utilized in the development of fluorescence sensors for anion detection. Wu et al. (2007) reported the synthesis of sensors capable of distinguishing basic anions like F-, CH3COO-, and H2PO4- through changes in fluorescence, attributing this capacity to the inhibition of excited-state intramolecular proton transfer (ESIPT) processes. Such compounds offer a novel approach for the selective detection of anions, showcasing the versatility of benzoxazole sulfonamides in sensor technology (Wu et al., 2007).

Carbonic Anhydrase Inhibition for Cancer Therapy

Research into this compound derivatives has also extended into cancer therapy, specifically targeting carbonic anhydrase (CA) isozymes. Wilkinson et al. (2006) synthesized glycoconjugate benzene sulfonamides demonstrating inhibition of human CA isozymes, including hCA I, hCA II, and the tumor-associated hCA IX. These inhibitors showed potential as scaffolds for the development of new cancer therapies, highlighting the importance of structural diversity in the carbohydrate tails for achieving selectivity and potency (Wilkinson et al., 2006).

Safety and Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

2-amino-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O3S/c8-7-10-5-3-4(14(9,11)12)1-2-6(5)13-7/h1-3H,(H2,8,10)(H2,9,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWZUHKFGGRNZHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)N)N=C(O2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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